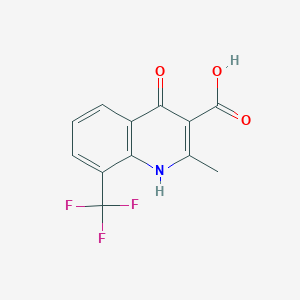

4-Hydroxy-2-methyl-8-(trifluoromethyl)quinoline-3-carboxylic acid

Description

4-Hydroxy-2-methyl-8-(trifluoromethyl)quinoline-3-carboxylic acid is a heterocyclic compound featuring a quinoline backbone substituted with a hydroxyl group at position 4, a methyl group at position 2, a trifluoromethyl group at position 8, and a carboxylic acid moiety at position 2.

Key structural attributes:

- Molecular formula: C₁₂H₈F₃NO₃ (calculated from and ).

- Functional groups: Hydroxy (C4), methyl (C2), trifluoromethyl (C8), and carboxylic acid (C3).

- Potential applications: Antibacterial quinolones, enzyme inhibitors (e.g., DNA gyrase), and fluorinated bioactive molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO3/c1-5-8(11(18)19)10(17)6-3-2-4-7(9(6)16-5)12(13,14)15/h2-4H,1H3,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLLXKUSVDFUHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(N1)C(=CC=C2)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and enzyme activities. Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer properties. Industry: It is used in the production of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline-3-carboxylic acid derivatives are a well-studied class of compounds with diverse biological activities. Below is a comparative analysis of structurally related analogs:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity :

- Trifluoromethyl (-CF₃) : Enhances metabolic stability and acidity, as seen in the target compound and ’s derivative, which shares this group .

- Halogens (Cl, F) : Chlorine at C7/C8 () and fluorine at C6 () correlate with broad-spectrum antibacterial activity, likely via topoisomerase IV inhibition .

- Piperazinyl Groups : Improve water solubility and Gram-negative coverage (e.g., vs. ciprofloxacin derivatives) .

Synthetic Accessibility: One-pot syntheses () and ester hydrolysis () are common strategies for generating carboxylated quinolines. The target compound’s methyl and trifluoromethyl groups may require regioselective halogenation or Friedländer annulation.

Lipophilicity: Methoxy () and phenyl () substituents increase logP values, whereas piperazinyl groups () balance hydrophilicity.

Biological Activity

4-Hydroxy-2-methyl-8-(trifluoromethyl)quinoline-3-carboxylic acid (CAS No. 64321-67-1) is a quinoline derivative characterized by its unique trifluoromethyl group, which significantly influences its biological activity and physicochemical properties. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential therapeutic applications in various diseases.

- Molecular Formula : C₁₂H₈F₃NO₃

- Molecular Weight : 271.19 g/mol

- Structure : The compound features a quinoline core with hydroxyl, methyl, and trifluoromethyl substituents, enhancing its lipophilicity and biological activity compared to other quinoline derivatives .

Biological Activity

This compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, possess notable antimicrobial properties. The trifluoromethyl group enhances the interaction with microbial targets, potentially increasing the efficacy of the compound against various pathogens.

Anticancer Potential

The compound has shown promise in preclinical studies as an anticancer agent. It has been observed to inhibit cell proliferation in various cancer cell lines, likely through mechanisms involving apoptosis induction and cell cycle arrest .

Cardiovascular Applications

In animal models, this compound demonstrated efficacy in treating arterial and venous injuries. It was selected for further preclinical development due to its ability to improve outcomes in cardiovascular disease models, indicating its potential as a therapeutic agent for conditions such as atherosclerosis and deep vein thrombosis .

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethyl group is crucial for enhancing the biological activity of quinoline derivatives. Studies have shown that this modification can increase potency against specific biological targets, such as enzymes involved in neurotransmitter uptake and cancer cell proliferation .

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid | C₁₁H₆F₃NO₃ | Lacks methyl substitution at position 2 |

| 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid | C₁₁H₆F₃NO₃ | Different substitution pattern on the quinoline ring |

| 4-Hydroxyquinoline-3-carboxylic acid | C₉H₇NO₃ | Absence of trifluoromethyl group |

Case Studies

-

Anticancer Efficacy :

A study evaluated the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability and increased apoptosis markers when treated with the compound . -

Cardiovascular Impact :

In a preclinical trial involving animal models, this compound was administered to assess its impact on vascular injury repair. Findings revealed improved healing rates and reduced inflammation markers compared to control groups .

Q & A

Q. What are the optimal synthetic routes for 4-Hydroxy-2-methyl-8-(trifluoromethyl)quinoline-3-carboxylic acid?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted aniline derivatives (e.g., 2-trifluoromethylaniline) with methyl acetates in the presence of a base to form the quinoline core . Microwave-assisted synthesis has been employed to enhance reaction efficiency and yield, reducing reaction times compared to conventional methods . Post-synthetic modifications, such as hydrolysis of ester groups to carboxylic acids, are critical for final product isolation. Purification via recrystallization or chromatography ensures high purity (>95%) .

Q. Which spectroscopic techniques are recommended for structural characterization?

- Methodological Answer : Use a combination of:

- NMR (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and trifluoromethyl group integration .

- IR spectroscopy to identify carboxylic acid (-COOH) and hydroxyl (-OH) stretches .

- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .

- X-ray crystallography (if crystalline) to resolve 3D conformation and hydrogen-bonding networks .

Q. How is the compound screened for biological activity in vitro?

- Methodological Answer :

- Antimicrobial assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution to determine minimum inhibitory concentrations (MICs) .

- Cytotoxicity : Employ MTT assays on mammalian cell lines (e.g., HeLa) to assess selectivity indices .

- Enzyme inhibition : Use fluorogenic substrates to evaluate interactions with bacterial topoisomerases .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer : Discrepancies often arise from variations in:

- Assay conditions (e.g., pH, solvent DMSO concentration affecting solubility) .

- Bacterial strain specificity (e.g., efflux pump activity in resistant strains) .

- Compound purity (trace impurities may artifactually enhance or suppress activity).

Standardize protocols using CLSI guidelines and validate purity via HPLC before testing .

Q. What computational strategies predict binding interactions with biological targets?

- Methodological Answer :

- Molecular docking (e.g., AutoDock Vina) to model interactions with E. coli DNA gyrase, focusing on the trifluoromethyl group’s role in hydrophobic binding pockets .

- QSAR studies to correlate substituent electronic effects (Hammett constants) with antimicrobial potency .

- MD simulations (AMBER/CHARMM) to assess stability of ligand-enzyme complexes over 100-ns trajectories .

Q. How to design structure-activity relationship (SAR) studies for trifluoromethyl positional isomers?

- Methodological Answer :

- Synthesize analogs with trifluoromethyl groups at positions 5, 6, or 7 (e.g., 7-trifluoromethyl vs. 8-trifluoromethyl derivatives) .

- Compare logP (via shake-flask method) and pKa (potentiometric titration) to evaluate lipophilicity and ionization .

- Test against isogenic bacterial strains to isolate substituent effects on membrane permeability .

Q. What are the best practices for handling and storage to ensure compound stability?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the carboxylic acid group .

- Handling : Use desiccants and avoid prolonged exposure to light (UV degradation) .

- Stability testing : Monitor via HPLC at 0, 6, and 12 months under accelerated conditions (40°C/75% RH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.